6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol
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Overview
Description
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is an organic compound with a complex structure that includes an ethoxycarbonyl group, a fluorophenyl group, and a formylphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-carboxyphenol.
Reduction: 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyphenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol involves its interaction with specific molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound’s reactivity and stability, making it a valuable tool in medicinal chemistry for the design of new drugs .
Comparison with Similar Compounds
Similar Compounds
6-[4-(Ethoxycarbonyl)-3-chlorophenyl]-2-formylphenol: Similar structure but with a chlorine atom instead of fluorine.
6-[4-(Methoxycarbonyl)-3-fluorophenyl]-2-formylphenol: Similar structure but with a methoxycarbonyl group instead of ethoxycarbonyl.
Uniqueness
6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol is unique due to the presence of both the ethoxycarbonyl and fluorophenyl groups, which can significantly influence its chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
ethyl 2-fluoro-4-(3-formyl-2-hydroxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-2-21-16(20)13-7-6-10(8-14(13)17)12-5-3-4-11(9-18)15(12)19/h3-9,19H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGRONXGEQITGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685353 |
Source
|
Record name | Ethyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261898-35-4 |
Source
|
Record name | Ethyl 3-fluoro-3'-formyl-2'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20685353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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